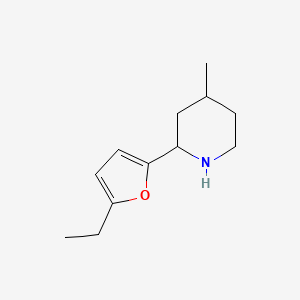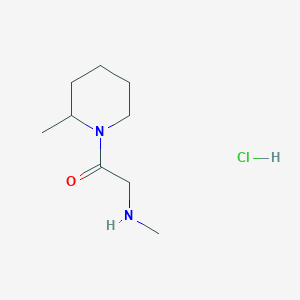
2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride
説明
2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride, commonly known as MMPE-HCl, is an important synthetic compound used in a variety of scientific and medical research applications. It is a powerful agonist of the serotonin 5-HT1A receptor, and it has been used to study the effects of serotonin on the brain and body. MMPE-HCl has been used in a variety of scientific and medical research applications, including the study of depression, anxiety, addiction, and other psychiatric disorders.
科学的研究の応用
Synthesis and Chemical Properties
- Inhibitors of Blood Platelet Aggregation: A study found that certain derivatives, closely related to the target compound, acted as inhibitors of ADP-induced aggregation of blood platelets, highlighting their potential in therapeutic applications related to blood coagulation disorders (Grisar et al., 1976).
- Antibacterial and Antifungal Activities: Novel piperidinyl-substituted compounds were synthesized and evaluated for their antibacterial and antifungal activities, indicating the compound’s potential utility in developing new antimicrobial agents (Ibiş et al., 2015).
- Photo-Oxidation Studies: Research on the photochemical oxidation of a closely related compound demonstrates the reactivity under specific conditions, providing insights into potential applications in photochemistry (Ohta et al., 1994).
Biological and Medicinal Chemistry Applications
- Neurodegenerative Disease Treatment: Indole derivatives, structurally similar to the target compound, were found to possess dual effectiveness as ligands of the NMDA receptor and exhibited antioxidant properties, suggesting potential in treating neurodegenerative diseases (Buemi et al., 2013).
- Acetylcholinesterase Inhibition: Research into piperidine derivatives revealed compounds with potent anti-acetylcholinesterase activity, offering a foundation for developing therapeutic agents for conditions like Alzheimer’s disease (Sugimoto et al., 1990).
Synthesis and Application in Organic Chemistry
- Hydroaminomethylation Reactions: A study demonstrated the application of specific piperidine derivatives in hydroaminomethylation, yielding high selectivity and activity, underlining the compound's role in organic synthesis enhancements (Hamers et al., 2009).
特性
IUPAC Name |
2-(methylamino)-1-(2-methylpiperidin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8-5-3-4-6-11(8)9(12)7-10-2;/h8,10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXUWANWUHSQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride | |
CAS RN |
1220038-90-3 | |
| Record name | Ethanone, 2-(methylamino)-1-(2-methyl-1-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride](/img/structure/B1487625.png)
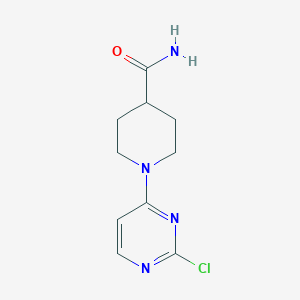
![2-chloro-N-{[3-(propan-2-yloxy)phenyl]methyl}acetamide](/img/structure/B1487627.png)
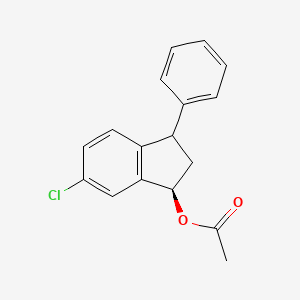
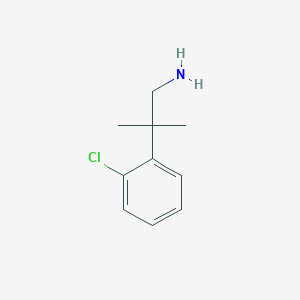
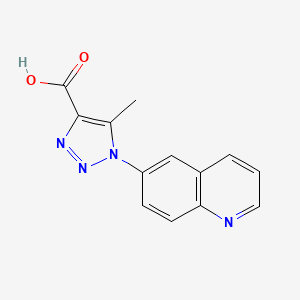
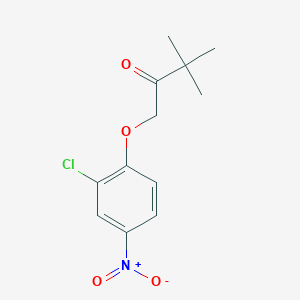
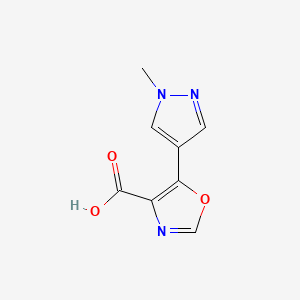
![[(1-Cyclohexylpiperidin-3-YL)methyl]amine](/img/structure/B1487638.png)
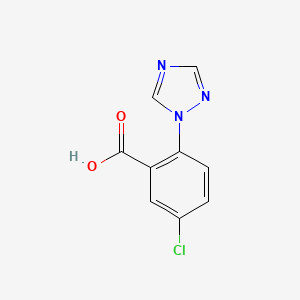

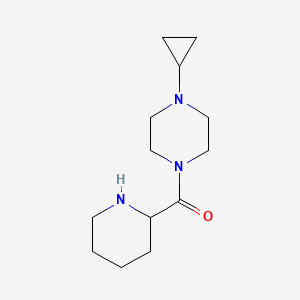
![(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B1487643.png)
